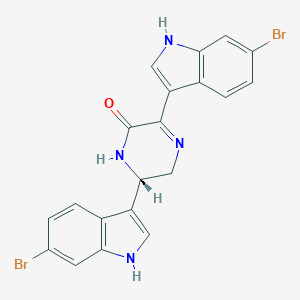
2-methoxy-4,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-4,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamide, also known as Pifithrin-μ, is a small molecule inhibitor that has been the subject of numerous scientific studies. It was first synthesized in 2002 and has since been used in various research applications due to its ability to inhibit the activity of the p53 protein, which is involved in regulating cell growth and preventing tumor formation.
作用机制
2-methoxy-4,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamideμ works by binding to the p53 protein and preventing it from interacting with its target genes. This results in the inhibition of p53-mediated apoptosis and cell cycle arrest, which can lead to increased cell survival and proliferation. Additionally, this compoundμ has been shown to inhibit the activity of other proteins involved in cell growth and survival, such as NF-κB and HIF-1α.
Biochemical and Physiological Effects:
Studies have shown that this compoundμ can induce changes in cellular metabolism, including alterations in mitochondrial function and oxidative stress. It has also been shown to affect the expression of various genes involved in cell growth and survival, as well as in inflammation and immune response. In animal studies, this compoundμ has been shown to have neuroprotective effects, reducing brain damage and improving cognitive function following ischemic injury.
实验室实验的优点和局限性
One advantage of using 2-methoxy-4,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamideμ in lab experiments is its specificity for the p53 protein, which allows for targeted inhibition of this protein without affecting other cellular processes. Additionally, this compoundμ has been shown to have low toxicity in animal studies, making it a relatively safe compound to use in research settings. However, one limitation of using this compoundμ is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in cell cultures or animal models.
未来方向
There are several potential future directions for research involving 2-methoxy-4,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamideμ. One area of interest is the development of more potent and selective inhibitors of the p53 protein, which could have greater therapeutic potential for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compoundμ, particularly in the context of its potential use in treating neurodegenerative diseases. Finally, more studies are needed to investigate the safety and efficacy of this compoundμ in human clinical trials.
合成方法
The synthesis of 2-methoxy-4,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamideμ involves several steps, including the reaction of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with pyridine, followed by the addition of N,N-dimethylformamide dimethyl acetal and sodium methoxide. The resulting compound is then treated with hydrochloric acid to yield the final product.
科学研究应用
2-methoxy-4,5-dimethyl-N-(4-pyridinylmethyl)benzenesulfonamideμ has been extensively studied for its potential use in cancer research. Specifically, its ability to inhibit the activity of the p53 protein has been of interest to researchers studying the role of this protein in tumor formation and progression. This compoundμ has also been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as in preventing ischemic injury in the brain.
属性
分子式 |
C15H18N2O3S |
|---|---|
分子量 |
306.4 g/mol |
IUPAC 名称 |
2-methoxy-4,5-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H18N2O3S/c1-11-8-14(20-3)15(9-12(11)2)21(18,19)17-10-13-4-6-16-7-5-13/h4-9,17H,10H2,1-3H3 |
InChI 键 |
DPMNAHIJWBBMCY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CC=NC=C2)OC |
规范 SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CC=NC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]azepane](/img/structure/B223214.png)


![26-Hydroxy-3,6,13,14,19-pentamethyl-25,27-dioxa-23-azaoctacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23.024,26]heptacos-6-ene-8,11-dione](/img/structure/B223265.png)









![N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B223335.png)